Cas no 17958-43-9 ((+)-amabiline)

(+)-amabiline 化学的及び物理的性質
名前と識別子
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- (2S,3S)-((S)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl-2,3-dihydroxy-2-isopropylbutanoate
- (2S,3S)-2,3-Dihydroxy-2-isopropyl-buttersaeure-((S)-5,6,7,7a-tetrahydro-3H-pyrrolizin-1-ylmethylester)
- (2S,3S)-2,3-dihydroxy-2-isopropyl-butyric acid-((S)-5,6,7,7a-tetrahydro-3H-pyrrolizin-1-ylmethyl ester)
- Amabilen
- Amabilin
- Lupinin
- supinine
- (+)-Amabiline
- (2S,3S)-2,3-Dihydroxy-2-isopropylbutanoic acid [(5S)-1-azabicyclo[3.3.0]oct-3-en-4-yl]methyl ester
- Amabiline
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7A-tetrahydro-1H-pyrrolidizin-7-yl)methyl ester
- (+)-amabiline
-
じっけんとくせい
- 色と性状: Powder
(+)-amabiline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A575970-0.5mg |
(+)-Amabiline |
17958-43-9 | 0.5mg |
$ 300.00 | 2022-06-08 | ||
TRC | A575970-5mg |
(+)-Amabiline |
17958-43-9 | 5mg |
$ 3255.00 | 2023-04-19 | ||
TRC | A575970-10mg |
(+)-Amabiline |
17958-43-9 | 10mg |
$ 6332.00 | 2023-04-19 | ||
TRC | A575970-50mg |
(+)-Amabiline |
17958-43-9 | 50mg |
$ 25000.00 | 2023-09-09 | ||
TRC | A575970-.5mg |
(+)-Amabiline |
17958-43-9 | .5mg |
$ 362.00 | 2023-04-19 | ||
TRC | A575970-2.5mg |
(+)-Amabiline |
17958-43-9 | 2.5mg |
$ 1700.00 | 2023-04-19 |
(+)-amabiline 関連文献
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Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721
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Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721
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Joerg H. Schrittwieser,Verena Resch RSC Adv. 2013 3 17602
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Christopher J. Huck,Yaroslav D. Boyko,David Sarlah Nat. Prod. Rep. 2022 39 2231
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J. R. Lewis Nat. Prod. Rep. 1995 12 339
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Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2009 26 1229
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Kang Du,He Yang,Pan Guo,Liang Feng,Guangqing Xu,Qinghai Zhou,Lung Wa Chung,Wenjun Tang Chem. Sci. 2017 8 6247
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Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462
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James R. Liddell Nat. Prod. Rep. 1999 16 499
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Zhuo Wang Org. Biomol. Chem. 2020 18 4354
(+)-amabilineに関する追加情報
Exploring the Unique Properties and Applications of (+)-Amabiline (CAS No. 17958-43-9)
The naturally occurring alkaloid (+)-amabiline (CAS No. 17958-43-9) has garnered significant attention in recent years due to its intriguing chemical structure and potential biological activities. As researchers continue to explore novel compounds from natural sources, (+)-amabiline stands out as a molecule of particular interest in pharmaceutical and biochemical research.
Chemically classified as a pyrrolizidine alkaloid, (+)-amabiline exhibits a unique stereochemistry that contributes to its specific interactions with biological systems. The compound's molecular formula C15H25NO5 and distinct optical rotation properties make it a fascinating subject for structural studies and chiral compound research.
Recent studies have focused on the natural sources of (+)-amabiline, particularly its occurrence in various plant species. Researchers are investigating the ecological role of this compound in plant defense mechanisms, as well as its potential bioactive properties that may have applications in human health. The growing interest in plant-derived compounds and natural product chemistry has positioned (+)-amabiline as a compound worth deeper investigation.
From a pharmacological perspective, preliminary research suggests that (+)-amabiline 17958-43-9 may interact with specific cellular receptors, though its exact mechanism of action remains under study. Scientists are particularly interested in its potential effects on neurological pathways, with some studies exploring its possible influence on neurotransmitter regulation.
The synthesis of (+)-amabiline presents interesting challenges for organic chemists. Recent advancements in asymmetric synthesis techniques have made it possible to produce this compound with higher yields and purity, opening new possibilities for research applications. The development of efficient synthetic routes to pyrrolizidine alkaloids like (+)-amabiline remains an active area of study in medicinal chemistry.
Analytical characterization of CAS 17958-43-9 typically involves advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods are crucial for verifying the compound's purity and structure, especially given the importance of stereochemistry in its biological activity.
In the context of current research trends, (+)-amabiline is being studied alongside other bioactive plant compounds for potential applications in nutraceuticals and functional foods. The growing consumer interest in natural health products has increased demand for thorough scientific evaluation of compounds like (+)-amabiline.
Safety considerations regarding (+)-amabiline are an important aspect of ongoing research. While many pyrrolizidine alkaloids are known for their potential hepatotoxicity, the specific safety profile of 17958-43-9 requires careful evaluation through comprehensive toxicological studies. Researchers emphasize the need for proper characterization of alkaloid content and metabolic pathways when studying this compound.
The commercial availability of (+)-amabiline has increased in recent years to meet research demand. Suppliers typically offer the compound in various purity grades, with analytical standards being particularly important for research applications. The market for specialty alkaloids like (+)-amabiline continues to grow as their potential applications become more apparent.
Future research directions for (+)-amabiline CAS No. 17958-43-9 may include detailed structure-activity relationship studies, exploration of potential therapeutic applications, and investigation of its biosynthesis in natural sources. The compound's unique structure makes it an interesting candidate for drug discovery programs targeting specific biological pathways.
For researchers working with (+)-amabiline, proper storage conditions are essential to maintain compound stability. Recommendations typically include storage in anhydrous conditions at controlled temperatures, with protection from light to prevent degradation of this sensitive alkaloid.
The scientific literature on 17958-43-9 (+)-amabiline continues to expand, with new studies regularly contributing to our understanding of this compound's properties and potential applications. Researchers are encouraged to consult the latest publications and patent literature for up-to-date information on this evolving field of study.
As interest in natural product chemistry grows, compounds like (+)-amabiline serve as important examples of the chemical diversity found in nature. Their study not only contributes to our fundamental understanding of plant biochemistry but may also lead to practical applications in various fields, from medicine to agriculture.
In conclusion, (+)-amabiline (CAS No. 17958-43-9) represents an intriguing subject of study at the intersection of natural products chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it a compound worthy of continued investigation as scientists seek to unlock the secrets of nature's chemical diversity.
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